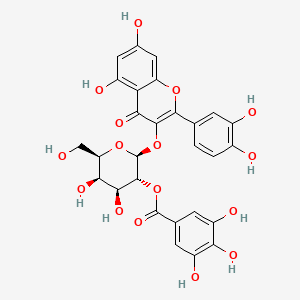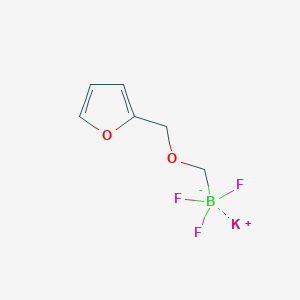
CID 11271729
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) . This compound is a copper(I) complex featuring a chloro ligand and a bulky N-heterocyclic carbene (NHC) ligand. It is often used in various catalytic applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) can be synthesized through the reaction of copper(I) chloride with the corresponding N-heterocyclic carbene ligand. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species. The reaction is usually carried out in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) would involve scaling up the laboratory synthesis methods. This includes ensuring the purity of the starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or column chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) undergoes various types of reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or other halides.
Addition: The compound can participate in addition reactions with unsaturated substrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand exchange reactions often use reagents like triphenylphosphine or other halide salts.
Addition: Reactions with alkenes or alkynes typically require mild conditions and may be catalyzed by the copper complex itself.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Substitution: New copper(I) complexes with different ligands.
Addition: Organocopper compounds with added functional groups.
Applications De Recherche Scientifique
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions, cycloadditions, and polymerizations.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in mimicking the active sites of metalloenzymes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
Mécanisme D'action
The mechanism by which Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) exerts its effects involves the coordination of the N-heterocyclic carbene ligand to the copper center, which stabilizes the metal and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, the copper center facilitates the formation and breaking of chemical bonds, while the bulky NHC ligand provides steric protection and electronic modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]copper(I)
- Chloro[1,3-bis(2,6-diethylphenyl)imidazol-2-ylidene]copper(I)
- Chloro[1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene]copper(I)
Uniqueness
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is unique due to the bulky diisopropylphenyl groups on the NHC ligand, which provide significant steric hindrance. This steric bulk can influence the reactivity and selectivity of the compound in catalytic applications, making it particularly useful for reactions that require high selectivity and stability.
Propriétés
InChI |
InChI=1S/C27H36N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;1H;/q;;+1/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUFNIIPFXQOCB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClCuN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B7888180.png)



![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B7888203.png)

![3-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B7888218.png)






